Bienvenue dans la boutique en ligne BenchChem!

Cetamolol

Beta-blocker pharmacology Receptor binding Cardioselectivity

Cetamolol (CAS 34919-98-7) is a unique, non-interchangeable β1-blocker with intrinsic sympathomimetic activity (ISA), moderate cardioselectivity (13:1 ratio), and no membrane-stabilizing activity. Essential for cardiovascular studies on potassium homeostasis and hypertension models. Ideal for isolating ISA effects in β1-blockade.

Molecular Formula C16H26N2O4
Molecular Weight 310.39 g/mol
CAS No. 34919-98-7
Cat. No. B107663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetamolol
CAS34919-98-7
Synonyms2-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenoxy]-N-methylacetamide;  AI 27303;  ICI 72222
Molecular FormulaC16H26N2O4
Molecular Weight310.39 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O
InChIInChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20)
InChIKeyUWCBNAVPISMFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetamolol (CAS 34919-98-7): A Cardioselective β1-Adrenergic Antagonist with Intrinsic Sympathomimetic Activity


Cetamolol (CAS 34919-98-7), also known as Betacor or AI-27303, is a β-adrenergic antagonist that belongs to the class of β-blockers. It was developed and patented by Imperial Chemical Industries (ICI) for the treatment of cardiovascular diseases such as hypertension and angina pectoris [1]. Its pharmacological profile is uniquely characterized by a combination of moderate β1-adrenoceptor selectivity, intrinsic sympathomimetic activity (ISA, or partial agonism), and a lack of membrane-stabilizing activity [2]. This distinct combination of properties fundamentally differentiates it from other β-blockers, leading to a specific clinical and experimental profile that is not interchangeable with alternative agents.

Why Cetamolol Cannot Be Substituted with Generic Cardioselective Beta-Blockers


The β-blocker class is not homogeneous; critical pharmacological distinctions dictate that cetamolol cannot be simply interchanged with other commonly used β1-selective antagonists like atenolol, metoprolol, or betaxolol. While all are classified as "cardioselective," the magnitude of this selectivity varies widely and, more importantly, the presence and degree of intrinsic sympathomimetic activity (ISA) profoundly alters the cardiovascular response. Agents lacking ISA, such as atenolol, consistently depress resting heart rate, whereas ISA-possessing compounds like cetamolol minimize this effect [1]. Furthermore, cetamolol's unique combination of moderate β1-selectivity and a specific balance of ISA results in a distinctive pharmacodynamic and therapeutic profile. Therefore, substituting cetamolol with a generic "cardioselective beta-blocker" will not replicate its nuanced cardiovascular effects, as demonstrated by the comparative data presented below [2].

Quantitative Differentiation of Cetamolol from In-Class Comparators


Comparative β1-Adrenoceptor Potency and Selectivity Ratio

Cetamolol's β1-adrenoceptor blockade is approximately three times more potent than that of atenolol [1]. Its selectivity for β1 over β2 receptors is quantified with a ratio of 13:1, which positions it as more cardioselective than metoprolol (3:1) but less selective than acebutolol (50:1) [2]. This intermediate selectivity profile is a key differentiator.

Beta-blocker pharmacology Receptor binding Cardioselectivity

Differential Impact on Resting Heart Rate due to Intrinsic Sympathomimetic Activity (ISA)

In contrast to beta-blockers without ISA like atenolol, cetamolol reduces blood pressure without significantly lowering resting heart rate. In a clinical study of hypertensive patients, chronic cetamolol therapy at a mean dose of 46 mg/day decreased casual supine blood pressure by 10/12 mm Hg while resting heart rate was only minimally reduced by 4 bpm [1]. The most pronounced antihypertensive effect occurred during periods of heightened adrenergic activity, such as at work, where systolic blood pressure was reduced by 23 mm Hg [2].

Hemodynamics Ambulatory blood pressure monitoring Clinical trial

Comparative Prevention of Epinephrine-Induced Hypokalemia and QTc Prolongation

Cetamolol exhibits a superior ability to block epinephrine-induced hypokalemia and associated adverse electrocardiographic changes compared to the cardioselective beta-blocker atenolol. In a human study, following an epinephrine infusion, the placebo group experienced a maximum potassium decrease of 1.00 mEq/L and QTc prolongation of 0.039 seconds. Atenolol attenuated but did not eliminate these changes (K+ decrease of 0.59 mEq/L, QTc prolongation of 0.023 seconds). In contrast, pretreatment with cetamolol (15 mg) resulted in no decrease in potassium levels and no prolongation of the QTc interval [1].

Electrolyte balance Cardiac electrophysiology Drug safety

In Vitro Potency and Selectivity vs. Propranolol and Practolol

In vitro studies quantify cetamolol's potency and selectivity relative to classical comparators. Cetamolol is a potent antagonist at cardiac β1-receptors with a pA2 value of 8.05 in guinea pig atria, which is slightly lower than that of the non-selective β-blocker propranolol (pA2 = 8.44) [1]. Its cardioselectivity is demonstrated by a lower pA2 value of 7.67 for antagonism in the β2-receptor-rich guinea pig trachea. Furthermore, cetamolol's ISA is confirmed by a positive chronotropic effect on isolated rat atria that is approximately 75% of that produced by the known partial agonist practolol [2].

In vitro pharmacology Receptor binding Tissue selectivity

Validated Research and Procurement Applications for Cetamolol


Investigating the Role of Intrinsic Sympathomimetic Activity (ISA) in Cardiovascular Homeostasis

Cetamolol serves as a superior experimental tool for studies seeking to isolate the physiological effects of ISA in the context of β1-blockade. Its well-characterized partial agonist activity allows researchers to examine hemodynamic effects (such as the preservation of resting heart rate) that are distinct from β-blockers lacking this property [1]. This makes cetamolol a critical positive control or comparator when evaluating novel compounds with ISA, or for dissecting the contributions of ISA to metabolic and electrocardiographic stability during sympathetic surges [2].

Mechanistic Studies on the Prevention of Catecholamine-Induced Hypokalemia

The unique and potent ability of cetamolol to fully block epinephrine-induced hypokalemia, as contrasted with the partial effect of atenolol, establishes it as a key reagent for studying β-receptor subtype contributions to potassium homeostasis [1]. Cetamolol can be procured specifically for use in models of exercise- or stress-induced electrolyte shifts to elucidate the protective mechanisms of its specific pharmacological profile against potentially arrhythmogenic electrolyte disturbances.

Procurement for Preclinical Models Requiring a Moderate β1-Selective Blocker with ISA

When a research protocol necessitates a β-blocker with a precisely defined and intermediate level of cardioselectivity (13:1 ratio), coupled with ISA and a lack of membrane-stabilizing activity, cetamolol is the appropriate and often irreplaceable procurement choice. It is not interchangeable with higher-selectivity agents like bisoprolol or non-ISA agents like atenolol, which would produce different and potentially confounding physiological responses in animal models of hypertension, heart failure, or ischemia/reperfusion injury [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetamolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.